Enantiopurity: (R)-Enantiomer Versus Racemate and (S)-Enantiomer
Commercially sourced (R)-1-(4-Isocyanophenyl)ethanol is typically supplied with enantiomeric excess ≥99%, compared with the racemic mixture (CAS 52067-35-3) which requires post-synthetic chiral resolution . The (S)-enantiomer (CAS 101219-71-0) is separately available at ≥98% purity, but for PDE4-targeted drug discovery programs, the (R)-configuration is the stereochemically productive antipode based on published co-crystal structures of PDE4 with hydroxyethyl-benzonitrile ligands [1].
| Evidence Dimension | Enantiomeric excess (ee) of commercial supply |
|---|---|
| Target Compound Data | ≥99% ee (R-enantiomer, CAS 101219-69-6) |
| Comparator Or Baseline | Racemate (CAS 52067-35-3): 0% ee; (S)-enantiomer (CAS 101219-71-0): ≥98% ee |
| Quantified Difference | ≥99% ee vs. 0% ee (racemate); stereochemical inversion vs. (S)-enantiomer |
| Conditions | Vendor QC data by chiral HPLC or GC; Bidepharm Batch Analysis Certificate |
Why This Matters
Procurement of the enantiopure (R)-form eliminates a chiral resolution step, directly reducing downstream process mass intensity and cost for programs requiring stereochemically defined intermediates.
- [1] Card, G. L. et al. Structural Basis for the Activity of Drugs that Inhibit Phosphodiesterases. Structure, 2004, 12, 2233–2247. View Source
